Choline-1,1,2,2-D4 chloride

説明

BenchChem offers high-quality Choline-1,1,2,2-D4 chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Choline-1,1,2,2-D4 chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

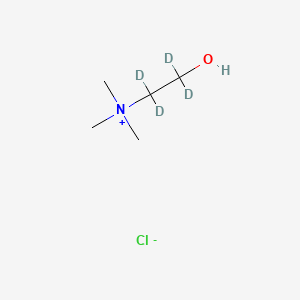

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-HGFPCDIYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Application of Choline-1,1,2,2-D4 Chloride in Advanced Research

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides an in-depth technical overview of Choline-1,1,2,2-D4 chloride, a deuterated stable isotope-labeled analog of choline. Its primary and most critical application in modern research is as an internal standard for quantitative mass spectrometry. By leveraging the principles of isotope dilution, this compound enables highly accurate and precise measurement of endogenous choline and its related metabolites in complex biological matrices. This document details the scientific rationale for its use, provides validated experimental workflows for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explores its application in metabolomics, pharmacokinetic studies, and clinical biomarker validation. It is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust and reliable methods for choline quantification.

The Biological Imperative: Why Quantify Choline?

Choline is an essential nutrient that plays a fundamental role in numerous physiological processes. It is a precursor for the synthesis of the neurotransmitter acetylcholine, which is vital for memory, mood, and muscle control.[1] Furthermore, choline is a critical component of phospholipids like phosphatidylcholine and sphingomyelin, which are essential for maintaining the structural integrity of cell membranes.[1][2]

The metabolism of choline is deeply integrated with one-carbon metabolism.[3] Through its oxidation to betaine, choline serves as a crucial methyl donor for the remethylation of homocysteine to methionine, a process that sustains the cellular pool of S-adenosylmethionine (SAM) required for epigenetic regulation via DNA and histone methylation.[2][4] Given its central role, dysregulation of choline metabolism has been implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's, nonalcoholic fatty liver disease (NAFLD), and cardiovascular disease.[4][5] Accurate quantification of choline and its metabolites in biological samples is therefore paramount for understanding disease mechanisms, identifying biomarkers, and developing therapeutic interventions.

Caption: Core pathways of choline metabolism.

The Analytical Principle: Stable Isotope Dilution Mass Spectrometry

Quantifying a small, endogenous molecule like choline in a complex biological matrix (e.g., plasma, tissue) is fraught with challenges. Sample loss during extraction, variability in instrument response, and matrix effects (suppression or enhancement of the analyte signal by other components in the sample) can all lead to inaccurate results.

Stable Isotope Dilution Analysis (SIDA) is the gold standard for overcoming these challenges. The technique involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to the sample at the earliest stage of preparation.[6] Choline-1,1,2,2-D4 chloride serves as an ideal IS for choline quantification.

Causality Behind Using Choline-1,1,2,2-D4 Chloride:

-

Near-Identical Chemical Behavior: The four deuterium atoms replacing hydrogen on the ethyl bridge have a negligible effect on the molecule's chemical properties (e.g., polarity, pKa).[6] This ensures that the deuterated standard co-elutes with the natural (endogenous) choline during chromatography and experiences identical behavior during extraction and ionization. Any sample loss or matrix effect that impacts the analyte will impact the IS to the same degree.

-

Distinguishable by Mass: Despite its chemical similarity, Choline-D4 has a mass-to-charge ratio (m/z) that is four units higher than natural choline. This mass difference allows a tandem mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and independently.

-

The Power of the Ratio: Quantification is based on the ratio of the signal from the endogenous analyte to the signal from the known amount of added internal standard. Because both are affected proportionally by experimental variations, their ratio remains constant, leading to highly accurate and precise results.

Core Application: Quantitative Bioanalysis via LC-MS/MS

The most common use of Choline-1,1,2,2-D4 chloride is as an internal standard for quantifying choline in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Experimental Workflow

The workflow is designed as a self-validating system where the internal standard corrects for procedural inconsistencies.

Caption: Standard workflow for choline quantification using SIDA LC-MS/MS.

Step-by-Step Methodology:

-

Sample Preparation & Spiking:

-

Thaw biological samples (e.g., 50 µL of plasma) on ice.

-

Crucial Step: Add a precise volume of Choline-1,1,2,2-D4 chloride working solution (e.g., 10 µL of 500 ng/mL) to each sample, calibrator, and quality control (QC) sample. This ensures the IS is present before any potential loss can occur.

-

Add a protein precipitation solvent, typically ice-cold acetonitrile or methanol (e.g., 200 µL), to denature proteins and release metabolites.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

-

Carefully transfer the supernatant containing the choline and the internal standard to a new vial for analysis.

-

-

Chromatographic Separation:

-

Method Choice: Due to the high polarity of choline, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique over traditional reversed-phase chromatography.[7][8] HILIC columns use a high organic mobile phase, which also enhances ESI efficiency and sensitivity.[7]

-

Typical Conditions: An Atlantis HILIC Silica or similar column is often used with a gradient of acetonitrile and an aqueous buffer like ammonium formate.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is used to generate the protonated molecular ions [M+H]+.

-

Detection Mode: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides high selectivity and sensitivity. This involves isolating a specific precursor ion (the molecular ion) and then fragmenting it to produce a characteristic product ion. The instrument monitors these specific "transitions" for the analyte and the internal standard.

-

Data Presentation: Key Quantitative Parameters

The accuracy of the method relies on monitoring specific, high-intensity MRM transitions for both the analyte and the internal standard.

| Compound | Formula | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Product Ion |

| Choline (Analyte) | C₅H₁₄NO⁺ | 104.1 | 60.1 | Loss of trimethylamine ((CH₃)₃N) |

| Choline-D4 (IS) | C₅H₁₀D₄NO⁺ | 108.1 | 64.1 | Loss of trimethylamine ((CH₃)₃N) |

Table 1: Typical MRM transitions for the quantification of choline and its D4-labeled internal standard. The m/z values correspond to the [M+H]+ ions.

Advanced Research Applications

Beyond simple quantification, Choline-1,1,2,2-D4 chloride and other labeled variants (like D9-choline) are powerful tools for dynamic metabolic studies.[9][10][11]

-

Metabolic Flux Analysis: By administering a labeled choline compound to a subject or cell culture system, researchers can trace the label as it is incorporated into downstream metabolites like betaine, phosphocholine, and phosphatidylcholine.[12][13] Analyzing the isotopic enrichment in these pools over time allows for the calculation of metabolic pathway activity and turnover rates, providing dynamic insights that cannot be obtained from static concentration measurements alone.[13][14]

-

Pharmacokinetic (PK) Studies: When studying the absorption, distribution, metabolism, and excretion (ADME) of choline-containing supplements or drugs, labeled choline serves as a tracer.[12][15] It allows scientists to distinguish the administered dose from the body's large endogenous choline pool, enabling precise measurement of parameters like bioavailability and half-life.[12][15]

Protocol Validation & Trustworthiness

The use of Choline-1,1,2,2-D4 chloride is the cornerstone of a self-validating system. The SIDA method inherently corrects for variations in extraction efficiency and instrument response. For regulatory or clinical applications, the method must still undergo formal validation according to established guidelines (e.g., FDA, EMA). Key parameters include:

-

Linearity: Demonstrating a linear relationship between the analyte/IS ratio and concentration across a defined range.

-

Accuracy & Precision: Ensuring the measured values are close to the true values and are reproducible over multiple runs.

-

Selectivity: Confirming the method can detect the analyte without interference from other matrix components.

-

Limit of Detection (LOD) & Quantitation (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

Conclusion

Choline-1,1,2,2-D4 chloride is an indispensable tool in modern biomedical and pharmaceutical research. Its role as an internal standard in stable isotope dilution mass spectrometry provides the foundation for accurate, precise, and robust quantification of choline and its metabolites. This capability is critical for advancing our understanding of health and disease, from elucidating metabolic pathways and discovering clinical biomarkers to developing new nutritional and therapeutic strategies.

References

-

Deminice, R., et al. (2022). Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Choline-1,1,2,2-d4 chloride | CAS 285979-70-6. Available at: [Link]

-

Mihai, D. M., et al. (2025). Future Directions in Choline: From Neurodevelopment to Cardiometabolic Health. Journal of the Endocrine Society. Available at: [Link]

-

ResearchGate. (n.d.). Choline metabolic pathway. Choline is an essential biological molecule... [Diagram]. Available at: [Link]

-

Al-Salami, H., et al. (2024). Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule. MDPI. Available at: [Link]

-

Chen, G., et al. (2021). Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers. IMR Press. Available at: [Link]

-

Zeisel, S. H. (2012). Metabolic crosstalk between choline/1-carbon metabolism and energy homeostasis. Clinical Chemistry and Laboratory Medicine. Available at: [Link]

-

Waters Corporation. (n.d.). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Available at: [Link]

-

Caudill, M. A., et al. (2013). Pregnancy alters choline dynamics: results of a randomized trial using stable isotope methodology in pregnant and nonpregnant women. The American Journal of Clinical Nutrition. Available at: [Link]

-

Shodex HPLC Columns. (n.d.). LC/MS Analysis of Choline and Acetylcholine (VC-50 2D). Available at: [Link]

-

Keller, J., et al. (2022). Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers. Nutrients. Available at: [Link]

-

Shodex HPLC Columns. (n.d.). LC/MS Analysis of Choline and Acetylcholine (VC-50 2D). Available at: [Link]

-

Wang, Z., et al. (2013). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Journal of Chromatography B. Available at: [Link]

-

Garrow, T. A., et al. (2024). Abomasal Infusion of Deuterium-Labeled Choline Confirms that Choline is a Methyl Donor in Gestating and Lactating Holstein Dairy Cattle. The Journal of Nutrition. Available at: [Link]

-

LabRulez LCMS. (n.d.). LC-MS/MS Method for the Analysis of Choline and Acetylcholine using a Syncronis HILIC 1.7 μm Column. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic crosstalk between choline/1-carbon metabolism and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Future Directions in Choline: From Neurodevelopment to Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. waters.com [waters.com]

- 8. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pregnancy alters choline dynamics: results of a randomized trial using stable isotope methodology in pregnant and nonpregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Abomasal Infusion of Deuterium-Labeled Choline Confirms that Choline is a Methyl Donor in Gestating and Lactating Holstein Dairy Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Choline-1,1,2,2-D4 Chloride: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline-1,1,2,2-D4 chloride ([C₅H₁₀D₄ClNO]) is a stable isotope-labeled form of choline chloride, an essential nutrient vital for numerous biological functions.[1] By replacing the four hydrogen atoms on the ethyl backbone with deuterium, this isotopologue serves as a powerful tool in metabolic research and analytical chemistry. Its chemical behavior is virtually identical to its unlabeled counterpart, yet its increased mass allows for precise differentiation and quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, structural characteristics, and key applications of Choline-1,1,2,2-D4 chloride, with a focus on its utility as an internal standard in mass spectrometry-based assays.

Chemical and Physical Properties

Choline-1,1,2,2-D4 chloride is a white to off-white crystalline solid that is highly soluble in water and ethanol.[2] As a quaternary ammonium salt, it is hygroscopic and should be stored in a dry environment to prevent moisture absorption. The introduction of four deuterium atoms results in a predictable mass shift, a critical feature for its use in isotope dilution mass spectrometry.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₀D₄ClNO | [3] |

| Molecular Weight | 143.65 g/mol | [4][5] |

| Exact Mass | 143.1015 Da | [6] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 302-305 °C (decomposes) | [4] |

| Isotopic Purity | Typically ≥98 atom % D | [1][4] |

| Chemical Purity | Typically >98% | [1] |

| Solubility | Soluble in water and ethanol | |

| Hygroscopicity | Hygroscopic | [1] |

| Mass Shift (vs. unlabeled) | M+4 | [4] |

Structural Elucidation and Spectroscopic Analysis

The structural integrity and isotopic enrichment of Choline-1,1,2,2-D4 chloride are confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for verifying the structure and isotopic labeling of the compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Choline-1,1,2,2-D4 chloride, the signals corresponding to the protons on the C1 and C2 positions of the ethyl group are absent due to deuteration. This provides a clear confirmation of the location of the deuterium labels. The most prominent signal is a singlet corresponding to the nine protons of the three equivalent methyl groups attached to the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further structural confirmation. The signals for the carbon atoms directly bonded to deuterium (C1 and C2) will exhibit characteristic splitting patterns due to carbon-deuterium coupling and will be significantly attenuated in a proton-decoupled spectrum. The chemical shifts for the methyl carbons and the two ethyl carbons are consistent with the choline structure. For unlabeled choline, typical ¹³C NMR chemical shifts in D₂O are approximately 56.6 ppm for the N-methyl carbons, 70.1 ppm for the C2 carbon, and 58.3 ppm for the C1 carbon.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which Choline-1,1,2,2-D4 chloride is utilized, and it also serves as a key analytical method for its characterization. In electrospray ionization (ESI) mass spectrometry, the compound is detected as the positive ion [C₅H₁₀D₄NO]⁺. The key diagnostic feature is the mass-to-charge ratio (m/z) of the molecular ion, which is 4 units higher than that of unlabeled choline.

Synthesis of Choline-1,1,2,2-D4 Chloride

The synthesis of Choline-1,1,2,2-D4 chloride typically involves the reaction of a deuterated precursor with trimethylamine. A common industrial method for producing unlabeled choline chloride is the reaction of ethylene oxide with trimethylamine hydrochloride.[9] A plausible synthetic route for the deuterated analog would involve the use of ethylene-D4 oxide or a similarly deuterated starting material.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of Choline-1,1,2,2-D4 chloride.

Applications in Research and Drug Development

The primary application of Choline-1,1,2,2-D4 chloride is as an internal standard for the accurate quantification of choline and its metabolites in biological samples using isotope dilution mass spectrometry, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Internal Standard in LC-MS/MS Bioanalysis

Principle of Isotope Dilution: A known amount of Choline-1,1,2,2-D4 chloride is added to a biological sample (e.g., plasma, serum, tissue homogenate) at the beginning of the sample preparation process.[1] The deuterated internal standard co-elutes with the endogenous, unlabeled choline during chromatographic separation. In the mass spectrometer, the two compounds are distinguished by their different masses. The ratio of the signal intensity of the analyte (unlabeled choline) to the signal intensity of the internal standard (deuterated choline) is used to construct a calibration curve and accurately determine the concentration of the analyte in the original sample. This method effectively corrects for variations in sample extraction, matrix effects, and instrument response.

Experimental Protocol: Quantification of Choline in Human Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument and laboratory conditions.

1. Materials and Reagents:

-

Choline-1,1,2,2-D4 chloride (Internal Standard, IS)

-

Choline chloride (Analytical Standard)

-

Human plasma (e.g., K₂EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

2. Preparation of Standard and Internal Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of choline chloride and Choline-1,1,2,2-D4 chloride in methanol.

-

Working Standard Solutions: Serially dilute the choline chloride stock solution with a suitable solvent (e.g., 50:50 ACN:water) to prepare a series of calibration standards (e.g., 0.1 to 50 µM).

-

Internal Standard Working Solution: Dilute the Choline-1,1,2,2-D4 chloride primary stock solution to a fixed concentration (e.g., 10 µM) for spiking into all samples, standards, and quality controls.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the retention of the polar choline molecule.

-

Mobile Phase A: Water with an additive (e.g., 10 mM ammonium formate with 0.1% formic acid).

-

Mobile Phase B: Acetonitrile with the same additive.

-

Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease to elute the analytes.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Choline (Analyte): Precursor ion (Q1) m/z 104.1 → Product ion (Q3) m/z 60.1

-

Choline-1,1,2,2-D4 (IS): Precursor ion (Q1) m/z 108.1 → Product ion (Q3) m/z 64.1

-

-

Instrument parameters such as collision energy and declustering potential should be optimized for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of choline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for the quantification of plasma choline using Choline-1,1,2,2-D4 chloride.

Conclusion

Choline-1,1,2,2-D4 chloride is an indispensable tool for researchers and scientists in the fields of metabolomics, nutritional science, and pharmaceutical development. Its well-defined chemical and physical properties, coupled with the precise mass shift afforded by deuterium labeling, make it an ideal internal standard for accurate and reliable quantification of choline and its metabolites. The methodologies outlined in this guide provide a robust framework for the application of this stable isotope-labeled compound in demanding bioanalytical workflows, ultimately contributing to a deeper understanding of choline's role in health and disease.

References

- ResolveMass Laboratories Inc. Choline-1,1,2,2-d4 chloride | CAS 285979-70-6.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000097). [Link]

-

PubChem. Choline. [Link]

- Google Patents. Method for preparing choline chloride.

-

Johnson Matthey. Choline chloride process. [Link]

-

Shimadzu. Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation. [Link]

- Google Patents.

-

Yue, B., et al. Choline in Whole Blood and Plasma: Sample Preparation and Stability. Clinical Chemistry, 2011. [Link]

-

SpectraBase. Choline chloride - Optional[13C NMR] - Chemical Shifts. [Link]

-

Universidad de Zaragoza. NMR study of choline chloride-based deep eutectic solvents. [Link]

-

PubMed. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. [Link]

-

PubChem. Choline-1,1,2,2-D4 chloride. [Link]

-

Waters Corporation. A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. [Link]

-

Shodex HPLC Columns. LC/MS Analysis of Choline and Acetylcholine (VC-50 2D). [Link]

-

PubMed. Determination of Choline-Containing Compounds in Rice Bran Fermented with Aspergillus oryzae Using Liquid Chromatography/Tandem Mass Spectrometry. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Choline chloride(67-48-1) 13C NMR spectrum [chemicalbook.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 氯化胆碱-1,1,2,2-d4 ≥98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Choline-1,1,2,2-D4 chloride | C5H14ClNO | CID 71309026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Choline-1,1,2,2-d4 Chloride | LGC Standards [lgcstandards.com]

- 7. kdlfeed.com [kdlfeed.com]

- 8. Buy Choline chloride-1-¹³C,1,1,2,2-d₄ ≥99 atom ¹³C, ≥97 atom D, 99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 9. pangoo.biz [pangoo.biz]

A Technical Guide to the Synthesis and Isotopic Purity Analysis of Choline-1,1,2,2-D₄ Chloride

Abstract

Isotopically labeled compounds are indispensable tools in modern biomedical research, enabling the precise tracking of metabolic pathways and the quantification of endogenous molecules. Choline-1,1,2,2-D₄ chloride, a deuterated isotopologue of choline, serves as a critical internal standard in mass spectrometry-based assays for the diagnosis of diseases like Alzheimer's and for monitoring nutritional status. This guide provides a detailed, field-proven methodology for the synthesis of Choline-1,1,2,2-D₄ chloride and the subsequent validation of its isotopic purity. We delve into the rationale behind key experimental steps and present robust analytical protocols using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the final product meets the high-purity standards required for clinical and research applications.

Introduction: The Significance of Deuterated Choline

Choline is a vital nutrient that plays a fundamental role in numerous physiological processes, including neurotransmitter synthesis (as a precursor to acetylcholine), cell-membrane signaling, and lipid transport. Its metabolism is intricately linked to various health and disease states. The use of stable isotope-labeled (SIL) analogues, such as Choline-1,1,2,2-D₄ chloride, is paramount for quantitative studies.

The incorporation of four deuterium atoms on the ethanolamine backbone of choline renders it chemically identical to its endogenous counterpart but distinguishable by mass. This mass shift allows it to be used as an ideal internal standard in isotope dilution mass spectrometry (IDMS) assays. When added to a biological sample, the SIL standard co-elutes with the analyte during chromatography and experiences identical ionization efficiency, correcting for variations in sample preparation and instrument response. This ensures highly accurate and precise quantification of native choline levels.

This guide outlines a common and reliable synthetic route starting from 2-(dimethylamino)ethanol-1,1,2,2-D₄ and its subsequent analysis.

Synthesis of Choline-1,1,2,2-D₄ Chloride

The synthesis of Choline-1,1,2,2-D₄ chloride is typically achieved through the quaternization of a deuterated amine precursor with a methylating agent. The selected pathway is favored for its high efficiency and the commercial availability of the deuterated starting material.

Synthetic Scheme

The core of the synthesis is a nucleophilic substitution reaction (Sₙ2) where the nitrogen atom of 2-(dimethylamino)ethanol-1,1,2,2-D₄ attacks the methyl group of methyl iodide, forming the quaternary ammonium salt. The iodide salt is then converted to the more hygroscopically stable chloride salt via ion exchange.

Experimental Protocol: Step-by-Step Synthesis

This protocol describes the synthesis starting from 2-(dimethylamino)ethanol-1,1,2,2-D₄.

Materials:

-

2-(Dimethylamino)ethanol-1,1,2,2-D₄ (≥98% D)

-

Methyl Iodide (CH₃I)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether, anhydrous

-

Dowex® 1x8 chloride form ion-exchange resin

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(dimethylamino)ethanol-1,1,2,2-D₄ (1.0 eq) in anhydrous acetonitrile.

-

Expert Rationale: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions. Its use ensures that the reactants are fully solvated while not interfering with the nucleophilic attack.

-

-

Methylation: Cool the solution in an ice bath. Add methyl iodide (1.1 eq) dropwise to the stirred solution.

-

Expert Rationale: A slight excess of methyl iodide is used to drive the reaction to completion. The reaction is exothermic, and initial cooling prevents potential side reactions and solvent boiling.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Precipitation and Isolation: The product, Choline-1,1,2,2-D₄ iodide, will precipitate out of the solution as a white solid. Add anhydrous diethyl ether to the flask to ensure complete precipitation.

-

Expert Rationale: The quaternary ammonium salt product is poorly soluble in less polar solvents like diethyl ether, allowing for its effective isolation from the reaction mixture.

-

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under a vacuum.

-

Ion Exchange (Iodide to Chloride):

-

Prepare a column with Dowex® 1x8 chloride form resin.

-

Dissolve the dried Choline-1,1,2,2-D₄ iodide in a minimal amount of deionized water.

-

Pass the aqueous solution through the resin column.

-

Elute the column with deionized water, collecting the fractions containing the product.

-

Expert Rationale: The chloride form of choline is often preferred for its better stability and handling properties compared to the iodide form. The ion-exchange resin efficiently and cleanly swaps the counter-ion.

-

-

Final Product Isolation: Lyophilize (freeze-dry) the collected aqueous fractions to obtain Choline-1,1,2,2-D₄ chloride as a white, hygroscopic solid. Store the final product in a desiccator.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of Choline-1,1,2,2-D₄ Chloride.

Determination of Isotopic Purity

Validation of isotopic purity is a non-negotiable step. It ensures that the internal standard contains a negligible amount of the unlabeled (D₀) analogue, which could otherwise artificially inflate the measured concentration of the endogenous analyte. The primary techniques for this validation are ¹H NMR spectroscopy and mass spectrometry.

¹H NMR Spectroscopy Analysis

¹H NMR is a powerful tool for confirming the successful deuteration at specific sites. In a fully deuterated -CH₂CD₂- group, the proton signals corresponding to that position should be absent from the spectrum.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the final Choline-1,1,2,2-D₄ chloride product in 0.7 mL of deuterium oxide (D₂O).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Identify the singlet signal corresponding to the three methyl groups on the nitrogen atom (-N⁺(CH₃)₃), which typically appears around 3.2 ppm. This signal serves as the internal reference.

-

Examine the regions where the protons of the ethyl backbone would appear. For choline chloride in D₂O, the -N⁺-CH₂- protons are typically around 3.5 ppm and the -CH₂-OH protons are around 4.0 ppm.

-

Isotopic Purity Calculation: The isotopic purity is determined by comparing the integral of the residual proton signal at the deuterated positions (~3.5 ppm and ~4.0 ppm) to the integral of a non-deuterated position, such as the N-methyl protons.

-

Let I(CH₃) be the integral of the N-methyl proton signal (9H).

-

Let I(residual) be the integral of the residual proton signal at one of the deuterated methylene positions (e.g., -N⁺-CD₂H-, ideally 2H in the unlabeled compound).

-

% Deuteration = (1 - [(I(residual) / 2) / (I(CH₃) / 9)]) * 100

-

-

Mass Spectrometry Analysis

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the molecule, providing definitive confirmation of deuterium incorporation and allowing for the quantification of the isotopic distribution.

Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of Choline-1,1,2,2-D₄ chloride in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid.

-

Data Acquisition: Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer. Acquire a full scan mass spectrum in positive ion mode.

-

Data Analysis:

-

The theoretical m/z for the unlabeled choline cation [M]⁺ (C₅H₁₄NO⁺) is 104.1.

-

The theoretical m/z for the Choline-1,1,2,2-D₄ cation [M+4]⁺ (C₅H₁₀D₄NO⁺) is 108.1.

-

Observe the ion cluster centered around m/z 108.1. The relative intensity of the peak at m/z 104.1 compared to the peak at m/z 108.1 provides a direct measure of the amount of unlabeled impurity.

-

Isotopic Purity (%) = [Intensity(m/z 108.1) / (Intensity(m/z 108.1) + Intensity(m/z 104.1))] * 100

-

Data Summary and Interpretation

The data from both NMR and MS should be compiled to provide a complete picture of the product's identity and purity.

| Parameter | Expected Result | Method of Verification |

| Chemical Structure | Confirmed Choline Structure | ¹H NMR Spectroscopy |

| Deuterium Incorporation | Absence of signals at ~3.5 & ~4.0 ppm | ¹H NMR Spectroscopy |

| Molecular Mass | [M]⁺ ion at m/z 108.1 | Mass Spectrometry |

| Isotopic Purity | >98% D | ¹H NMR & Mass Spectrometry |

Analytical Validation Workflow

Caption: Dual-method workflow for the analytical validation of Choline-1,1,2,2-D₄ Chloride.

Conclusion

The synthesis and rigorous purity assessment of Choline-1,1,2,2-D₄ chloride are critical for its effective use as an internal standard in quantitative bioanalysis. The synthetic route via quaternization of a deuterated precursor is both robust and efficient. Subsequent validation using a combination of ¹H NMR and mass spectrometry provides a self-validating system, ensuring both the correct chemical structure and a high degree of isotopic enrichment. Adherence to these detailed protocols will yield a high-purity standard, enabling researchers to achieve the accuracy and precision required for demanding applications in clinical diagnostics and metabolic research.

References

-

Title: Synthesis of Deuterium-Labeled Choline and Acetylcholine Source: Journal of Labelled Compounds and Radiopharmaceuticals URL: [Link]

-

Title: Isotope Dilution Mass Spectrometry Source: Wikipedia URL: [Link]

-

Title: Stable Isotope-Labeled Compounds in Quantitative Bioanalysis Source: Bioanalysis Journal URL: [Link]

Understanding the Mass Shift of Deuterium-Labeled Choline: A Technical Guide for Researchers

Abstract

Stable isotope labeling has become an indispensable tool in the nuanced exploration of metabolic pathways and pharmacokinetics. Among the various isotopes, deuterium, a stable, non-radioactive isotope of hydrogen, offers a powerful means to trace the metabolic fate of essential molecules. This technical guide provides an in-depth exploration of deuterium-labeled choline, a critical tracer in biomedical research. We will delve into the core principles underlying the mass shift observed with deuterium labeling, its practical applications in mass spectrometry-based analyses, and the causal logic behind experimental design and protocol choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of deuterium-labeled choline in their studies.

The Foundation: Isotopic Labeling and the Deuterium Advantage

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. In the case of deuterium (²H or D), a hydrogen atom (¹H) is replaced by its heavier counterpart, which contains a proton and a neutron in its nucleus, effectively doubling its mass. This seemingly subtle change has profound implications for analytical detection without significantly altering the molecule's fundamental chemical properties or its interactions with biological targets.[1]

The primary utility of deuterium labeling in drug development and metabolic studies stems from the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. This increased bond strength can slow down metabolic reactions that involve the cleavage of that bond, a principle that allows chemists to "harden" metabolically vulnerable positions on a drug molecule and thereby alter its pharmacokinetic profile.[1]

Deuterium-Labeled Choline: A Versatile Tracer

Choline is a vital nutrient central to numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine, the formation of cell membranes through phosphatidylcholine (PC), and one-carbon metabolism.[2][3][4] Altered choline metabolism is a recognized hallmark of various diseases, including cancer and neurological disorders.[5][6] Deuterium-labeled choline, most commonly d9-choline where the nine hydrogens of the three methyl groups are replaced with deuterium, serves as an invaluable tool to dynamically track the metabolic fate of choline and its derivatives.[2][7]

The "mass shift" is the cornerstone of its utility. The molecular weight of unlabeled choline is 104.17 g/mol . In d9-choline, the nine deuterium atoms increase the molecular weight to approximately 113.22 g/mol . This distinct mass difference allows for the unambiguous detection and quantification of the labeled choline and its downstream metabolites using mass spectrometry.

Mass Spectrometry: Detecting the Mass Shift

Liquid chromatography coupled with electrospray ionization-mass spectrometry (LC/ESI-MS) is the predominant analytical technique for the quantitation of choline and its metabolites.[4][8][9] This method offers high specificity and sensitivity, allowing for the simultaneous measurement of endogenous (unlabeled) and deuterium-labeled variants of choline and its metabolites in complex biological matrices like plasma, tissues, and cell extracts.[8][10]

The Causality of Experimental Choices in LC/ESI-MS

-

Sample Preparation: The initial extraction of choline and its metabolites is a critical step. A common method involves partitioning into organic and aqueous phases using methanol and chloroform. This separates the water-soluble compounds (choline, phosphocholine, etc.) from the lipid-soluble ones (phosphatidylcholine, sphingomyelin), which can then be analyzed in separate injections. This separation is crucial as different HPLC gradients are often required for optimal separation of these distinct classes of molecules.[8]

-

Chromatographic Separation: While mass spectrometry can distinguish molecules based on their mass-to-charge ratio (m/z), online HPLC separation is vital for robust analysis of biological samples. It provides an additional dimension of purification, reducing matrix effects and interferences from other compounds that could suppress the ionization of the analytes of interest.[8]

-

Ionization: Electrospray ionization (ESI) is well-suited for choline analysis because the quaternary ammonium group of choline is already positively charged in solution, facilitating its detection in positive ion mode.[8]

-

Detection Mode: Selected Ion Monitoring (SIM) is a highly specific and sensitive detection mode. In a typical experiment analyzing d9-choline metabolism, the mass spectrometer would be set to monitor the m/z of unlabeled choline (e.g., 104.1) and d9-choline (e.g., 113.2) simultaneously. This allows for the precise quantification of the incorporation of the labeled tracer into various metabolic pools.[8]

Experimental Workflow for Choline Metabolite Analysis

The following diagram illustrates a typical workflow for analyzing choline metabolites using deuterium-labeled choline and LC/ESI-MS.

Caption: Experimental workflow for choline metabolite analysis.

Applications of Deuterium-Labeled Choline in Research

The ability to trace the metabolic fate of choline with high precision has opened up numerous avenues of research.

Elucidating Choline Metabolism Pathways

By administering d9-choline, researchers can track its incorporation into various downstream metabolites. For instance, the detection of d9-phosphatidylcholine (d9-PtdCho) indicates its synthesis via the CDP-choline pathway.[11] Interestingly, the deuterium label can also be traced through one-carbon metabolism. After oxidation to betaine, one of the labeled methyl groups can be used to convert homocysteine to methionine, which then becomes d3-S-adenosylmethionine (d3-SAM). This d3-SAM can then be used in the synthesis of phosphatidylcholine from phosphatidylethanolamine, resulting in the formation of d3-PtdCho.[11][12] This allows for the simultaneous assessment of multiple choline metabolism pathways.

The following diagram illustrates the metabolic fate of d9-choline.

Caption: Simplified metabolic fate of d9-choline.

Pharmacokinetic and Drug Metabolism Studies

Deuterium-labeled compounds are extensively used in absorption, distribution, metabolism, and excretion (ADME) studies.[13] By administering a deuterated version of a drug candidate, researchers can track its metabolic fate and identify potential "soft spots" where metabolism occurs. This information is invaluable for optimizing drug design to improve metabolic stability and enhance pharmacokinetic profiles.[1][14]

Clinical Research and Diagnostics

The use of deuterium-labeled choline is also being explored in clinical settings. For example, deuterium metabolic imaging (DMI) using d9-choline is a non-invasive technique being investigated for the characterization of brain tumors.[6][15][16] The increased uptake and altered metabolism of choline in cancer cells lead to an accumulation of deuterated choline metabolites that can be detected by magnetic resonance spectroscopy.[6][16]

Quantitative Data and Experimental Protocols

Table of Key Choline Metabolites and their Deuterated Isotopologues

| Metabolite | Unlabeled m/z (M+H)⁺ | d9-labeled m/z (M+H)⁺ | d4-labeled m/z (M+H)⁺ |

| Choline | 104.1 | 113.2 | 108.1 |

| Phosphocholine | 184.1 | 193.1 | 188.1 |

| Glycerophosphocholine | 258.1 | 267.2 | 262.1 |

| Acetylcholine | 146.1 | 155.2 | 150.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Protocol: Stable Isotope Labeling of Cells with d9-Choline

This protocol provides a general framework for labeling cultured cells with d9-choline for metabolic analysis.

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours in their standard growth medium.

-

Labeling Medium Preparation: Prepare a labeling medium by supplementing choline-free medium with a known concentration of d9-choline chloride. The final concentration will depend on the specific cell type and experimental goals, but a common starting point is in the range of 10-100 µM.

-

Labeling: Remove the standard growth medium from the cells and wash them once with phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells in the labeling medium for a predetermined period. Time-course experiments (e.g., 0, 2, 6, 12, 24 hours) are often performed to monitor the rate of incorporation of the label into different metabolites.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Vortex the lysate vigorously and incubate on ice for 20 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites for LC/ESI-MS analysis.

-

Conclusion

Deuterium-labeled choline is a powerful and versatile tool in the arsenal of researchers studying cellular metabolism and drug development. The distinct mass shift it introduces allows for precise and unambiguous tracking of choline's metabolic fate through complex biological systems. By understanding the principles of isotopic labeling, the nuances of mass spectrometry analysis, and the rationale behind experimental design, scientists can effectively harness the power of deuterium-labeled choline to gain deeper insights into health and disease.

References

- A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies - Benchchem. (URL: )

- Comparative analysis of different isotopic labeling strategies for studying choline metabolism. - Benchchem. (URL: )

-

Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Deuterium in drug discovery: progress, opportunities and challenges - PMC. (URL: [Link])

- L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal - Heavy W

-

The principle of stable isotope labeling of PtdCho with choline - ResearchGate. (URL: [Link])

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug - ResearchGate. (URL: [Link])

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

- Application Notes and Protocols for Stable Isotope Labeling in Cell Culture with Choline chloride-№⁵N - Benchchem. (URL: )

-

Different choline supplement metabolism in adults using deuterium labelling - PMC. (URL: [Link])

-

Metabolic fate of the orally consumed deuterium-labeled choline. The... - ResearchGate. (URL: [Link])

-

Mapping choline metabolites in normal and transformed cells - PMC - PubMed Central. (URL: [Link])

-

Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. | Semantic Scholar. (URL: [Link])

-

Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed. (URL: [Link])

-

Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors. (URL: [Link])

-

Oral Intake of Deuterated Choline at Clinical Dose for Metabolic Imaging of Brain Tumors. (URL: [Link])

-

Metabolic fate of orally consumed deuterium-labelled choline. The... - ResearchGate. (URL: [Link])

-

Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry | Request PDF - ResearchGate. (URL: [Link])

-

Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics - PMC - NIH. (URL: [Link])

-

Synthesis of Deuterium- or Tritium-Labeled Acetylcholine. (URL: [Link])

-

Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI) - Frontiers. (URL: [Link])

-

Synthesis of a Hydrogen Isotope-Labeled SGLT1 C-Glucoside Ligand for Distribution and Metabolic Fate Studies. (URL: [Link])

-

Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - NIH. (URL: [Link])

-

Simultaneous measurement of endogenous and deuterium-labeled tracer variants of choline and acetylcholine in subpicomole quantities by gas chromatography-mass spectrometry - PubMed. (URL: [Link])

-

Labelling of acetylcholine in the brain of mice fed on a diet containing deuterium labelled choline: studies utilizing gas chromatography--mass spectrometry - PubMed. (URL: [Link])

-

Different choline supplement metabolism in adults using deuterium labelling - PubMed. (URL: [Link])

-

Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PubMed Central. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 10. Simultaneous measurement of endogenous and deuterium-labeled tracer variants of choline and acetylcholine in subpicomole quantities by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Frontiers | Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI) [frontiersin.org]

Quantitative Bioanalysis of Choline in Biological Matrices Using Choline-1,1,2,2-D4 Chloride by LC-MS/MS: A Technical Guide

Introduction: The Significance of Choline and the Imperative for Precise Quantification

Choline, a quaternary ammonium salt, is an essential nutrient pivotal to a multitude of physiological functions. It is a precursor for the neurotransmitter acetylcholine, a key component of cell membranes (phosphatidylcholine and sphingomyelin), and a major source of methyl groups for metabolic reactions. Given its central role in cellular integrity, neurotransmission, and lipid metabolism, the accurate quantification of choline in biological matrices such as plasma, serum, and tissue is of paramount importance in pharmaceutical research and development, clinical diagnostics, and nutritional science.

This technical guide provides a comprehensive framework for the development and validation of a robust method for the quantitative analysis of choline in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Choline-1,1,2,2-D4 chloride. We will delve into the rationale behind key experimental choices, present a detailed, self-validating protocol, and discuss the critical parameters for ensuring data integrity and regulatory compliance.

The Cornerstone of Quantitative Accuracy: Stable Isotope Dilution Mass Spectrometry

In quantitative mass spectrometry, the use of an internal standard (IS) is crucial for correcting for variability that can be introduced during sample preparation, chromatography, and ionization.[1] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby ensuring that any signal suppression or enhancement affects both the analyte and the IS proportionally.[2]

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative LC-MS/MS assays.[3][4] These are compounds that are chemically identical to the analyte but have one or more of their atoms replaced with a heavier isotope (e.g., deuterium (²H or D), ¹³C, or ¹⁵N).[5] This results in a compound with a higher mass-to-charge ratio (m/z) that can be distinguished from the analyte by the mass spectrometer, while exhibiting nearly identical physicochemical properties.[1]

Choline-1,1,2,2-D4 chloride is a deuterated analog of choline chloride, where the four hydrogen atoms on the carbons of the ethanolamine backbone have been replaced with deuterium.[6] This mass shift of +4 Da allows for its clear differentiation from endogenous choline in the mass spectrometer. Its chemical and physical properties are outlined in Table 1.

| Property | Value | Source |

| Chemical Formula | C₅H₁₀D₄ClNO | [7] |

| Molecular Weight | 143.65 g/mol | [2][8] |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water and ethanol | |

| Storage | Hygroscopic; store in a dry, cool place | [6][9] |

Table 1: Physicochemical Properties of Choline-1,1,2,2-D4 Chloride.

The use of Choline-1,1,2,2-D4 chloride as an internal standard provides a self-validating system. By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant even if there are variations in sample recovery during extraction or fluctuations in the mass spectrometer's response, leading to highly accurate and precise measurements.

Figure 1: A typical workflow for the quantitative analysis of choline using a stable isotope-labeled internal standard.

Experimental Protocol: A Step-by-Step Guide to Robust Choline Quantification

This protocol is designed for the analysis of choline in human plasma and is based on established bioanalytical methods. It is crucial to validate this method in your laboratory according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][10]

Materials and Reagents

-

Choline chloride (analytical standard)

-

Choline-1,1,2,2-D4 chloride (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)

Preparation of Stock and Working Solutions

-

Choline Stock Solution (1 mg/mL): Accurately weigh and dissolve choline chloride in methanol.

-

Choline-1,1,2,2-D4 Chloride Stock Solution (1 mg/mL): Accurately weigh and dissolve Choline-1,1,2,2-D4 chloride in methanol.

-

Working Solutions: Prepare serial dilutions of the choline stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 1 µg/mL) in methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[9][11] Acetonitrile is a commonly used precipitation solvent.[12]

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution . Vortex briefly.

-

Add 150 µL of ice-cold acetonitrile .

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C .

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography: The Rationale for HILIC

Choline is a small, highly polar, and permanently positively charged molecule.[13] These characteristics make it poorly retained on traditional reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic technique for retaining and separating such polar compounds.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[7]

| Parameter | Recommended Condition | Rationale |

| Column | HILIC column (e.g., silica, zwitterionic) | Provides retention for polar analytes like choline.[7] |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid | Provides ions for electrospray ionization and maintains a low pH to keep choline in its cationic form.[13] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | High organic content is necessary for HILIC retention. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for typical analytical LC columns. |

| Gradient | Start with a high percentage of B (e.g., 90%), then ramp down to a lower percentage. | Elutes compounds based on their polarity. |

| Column Temperature | 30 - 40°C | Ensures reproducible retention times. |

| Injection Volume | 5 - 10 µL |

Table 2: Recommended LC Parameters for Choline Analysis.

Mass Spectrometry: Optimized Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is ideal for the permanently positively charged choline.

-

MRM Transitions: The precursor ion (Q1) for choline is m/z 104.1, and for Choline-1,1,2,2-D4 chloride is m/z 108.1. The most abundant product ion (Q3) for both is typically m/z 60.1, corresponding to the trimethylamine fragment. The collision energy should be optimized for each transition to maximize the signal.[14]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Choline | 104.1 | 60.1 | Optimize for your instrument |

| Choline-1,1,2,2-D4 | 108.1 | 60.1 | Optimize for your instrument |

Table 3: Example MRM Transitions for Choline and its Internal Standard.

Figure 2: Schematic of MRM detection for choline and its deuterated internal standard.

Method Validation: Ensuring a Self-Validating System

A rigorous method validation is essential to demonstrate that the analytical method is reliable and reproducible for its intended purpose. The following parameters should be assessed according to FDA and EMA guidelines.[1][10][15]

Calibration Curve and Linearity

A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The linearity of the method should be established over the expected concentration range in the study samples. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the variability of the measurements. These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.

-

Acceptance Criteria (EMA/FDA):

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 5 | 4.8 | 96.0 | 8.5 |

| Low | 15 | 15.5 | 103.3 | 6.2 |

| Medium | 100 | 98.7 | 98.7 | 4.1 |

| High | 400 | 408.2 | 102.1 | 3.5 |

Table 4: Example of Accuracy and Precision Data for Choline Analysis.

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological matrix.[5][16] It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[2]

Stability

The stability of choline in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection. This includes:

-

Freeze-thaw stability: Stability after multiple freeze-thaw cycles.

-

Short-term (bench-top) stability: Stability at room temperature for the duration of the sample preparation process.

-

Long-term stability: Stability at the intended storage temperature (e.g., -80°C).

Conclusion: A Robust and Reliable Approach for Choline Quantification

The use of Choline-1,1,2,2-D4 chloride as a stable isotope-labeled internal standard in conjunction with a well-validated LC-MS/MS method provides a highly accurate, precise, and robust platform for the quantitative analysis of choline in biological matrices. The principles of stable isotope dilution, coupled with a thorough understanding of the analytical methodology and rigorous validation, ensure the generation of high-quality data that is essential for informed decision-making in research, drug development, and clinical applications. By following the guidelines and protocols outlined in this technical guide, researchers can confidently implement a self-validating system for the reliable quantification of this vital nutrient.

References

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

ResolveMass Laboratories Inc. Choline-1,1,2,2-d4 chloride | CAS 285979-70-6. [Link]

-

European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

-

Bioanalysis. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: An overview. [Link]

-

LabRulez LCMS. Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. [Link]

-

Taylor & Francis Online. Assessment of matrix effect in quantitative LC–MS bioanalysis. [Link]

-

LCGC International. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

-

Slideshare. Bioanalytical method validation emea. [Link]

-

Waters Corporation. A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. [Link]

-

National Institutes of Health. (2023). Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. [Link]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]

-

National Institutes of Health. Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. [Link]

-

Agilent Technologies. Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. [Link]

-

National Center for Biotechnology Information. Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments. [Link]

-

Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. tandfonline.com [tandfonline.com]

- 3. moh.gov.bw [moh.gov.bw]

- 4. fda.gov [fda.gov]

- 5. eijppr.com [eijppr.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. agilent.com [agilent.com]

- 10. fda.gov [fda.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]

- 13. lcms.cz [lcms.cz]

- 14. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Choline-1,1,2,2-d4 chloride (CAS 285979-70-6) for Advanced Analytical Applications

This guide provides a comprehensive technical overview of Choline-1,1,2,2-d4 chloride, a deuterated isotopologue of choline chloride. It is intended for researchers, scientists, and drug development professionals who require a reliable internal standard for quantitative bioanalysis and a tracer for metabolic studies. This document delves into the core properties, handling procedures, and, most critically, the practical application of this stable isotope-labeled compound in modern analytical workflows, particularly in mass spectrometry.

Introduction: The Rationale for Isotopic Labeling in Choline Analysis

Choline is a vital nutrient that plays a crucial role in numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes as a precursor to phospholipids like phosphatidylcholine, and methyl group metabolism.[1][2] Given its central role in health and disease, accurate quantification of choline and its metabolites in biological matrices is paramount for research in neurodevelopment, liver function, and cardiovascular health.[2][3]

The challenge in quantitative analysis, especially in complex biological samples, lies in accounting for sample loss during preparation and matrix effects during analysis by mass spectrometry. The use of a stable isotope-labeled internal standard, such as Choline-1,1,2,2-d4 chloride, is the gold standard for addressing these challenges. By introducing a known quantity of the deuterated standard at the beginning of the sample preparation process, any loss or signal suppression/enhancement experienced by the endogenous analyte will also be experienced by the standard. This co-elution and co-ionization allow for highly accurate and precise quantification. Choline-1,1,2,2-d4 chloride is specifically designed for this purpose, offering a predictable mass shift while maintaining the same chemical and physical properties as its unlabeled counterpart.[4]

Physicochemical Properties and Specifications

Choline-1,1,2,2-d4 chloride is a white to off-white crystalline solid. Its key properties are summarized in the table below. The defining characteristic is the replacement of four hydrogen atoms on the ethylene glycol backbone with deuterium, resulting in a mass shift of +4 compared to the endogenous choline.

| Property | Value | Source |

| CAS Number | 285979-70-6 | |

| Molecular Formula | HOCD₂CD₂N(CH₃)₃Cl | |

| Molecular Weight | 143.65 g/mol | |

| Melting Point | 302-305 °C (decomposes) | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Chemical Purity | Typically ≥98% | [4] |

| Solubility | Soluble in water | N/A |

| Storage Temperature | Room Temperature | [5] |

Synthesis and Quality Control

The industrial synthesis of the parent compound, choline chloride, is typically achieved through the reaction of ethylene oxide, hydrochloric acid, and trimethylamine.[6] The synthesis of Choline-1,1,2,2-d4 chloride involves the use of deuterated precursors to introduce the deuterium atoms at the specified positions.

Caption: Simplified synthesis pathway of Choline-1,1,2,2-d4 chloride.

Quality control is paramount for an internal standard. Each batch of Choline-1,1,2,2-d4 chloride should be accompanied by a Certificate of Analysis (CoA) that provides detailed information on its chemical and isotopic purity, typically determined by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the positions of deuterium labeling.

-

Mass Spectrometry (MS): To verify the mass shift and assess isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

Handling and Storage

4.1. Hazard Identification

Based on the non-deuterated form, the compound may cause:

4.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).[8]

-

Body Protection: Wear a lab coat.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

4.3. Storage and Stability

-

Store at room temperature in a dry, well-ventilated place.[9]

-

Keep the container tightly closed.[9]

-

The compound is hygroscopic; prolonged exposure to moisture should be avoided.

-

It is stable under recommended storage conditions.[9]

Application in Quantitative Analysis: A Step-by-Step Protocol

The primary application of Choline-1,1,2,2-d4 chloride is as an internal standard for the accurate quantification of choline and its metabolites in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5.1. Principle of Isotope Dilution Mass Spectrometry

The core principle is to add a known amount of the deuterated internal standard to the sample at the earliest stage of preparation. The deuterated standard is chemically identical to the endogenous analyte and will behave similarly during extraction, derivatization, and chromatography. In the mass spectrometer, the internal standard is distinguished from the analyte by its higher mass. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte, effectively correcting for any variations in the analytical process.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

5.2. Detailed Experimental Protocol for Plasma Choline Quantification

This protocol is a representative example and may require optimization for different sample matrices and instrumentation.

5.2.1. Materials and Reagents

-

Choline-1,1,2,2-d4 chloride (Internal Standard)

-

Choline chloride (for calibration standards)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA)

-

Plasma samples (e.g., human, rat)

5.2.2. Preparation of Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Choline-1,1,2,2-d4 chloride in water.

-

Internal Standard Working Solution (1 µg/mL): Dilute the stock solution with water.

-

Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve choline chloride in water.

-

Calibration Standard Working Solutions: Prepare a series of dilutions from the stock solution in a suitable surrogate matrix (e.g., charcoal-stripped plasma or water) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

5.2.3. Sample Preparation

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (1 µg/mL).

-

Vortex briefly.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

5.2.4. LC-MS/MS Conditions

-

LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the highly polar choline.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from high aqueous to high organic content.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Transitions:

-

Choline (Analyte): Precursor ion (m/z) 104.1 -> Product ion (m/z) 60.1

-

Choline-d4 (Internal Standard): Precursor ion (m/z) 108.1 -> Product ion (m/z) 64.1

-

5.2.5. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of choline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Broader Context: Choline Metabolism and Signaling

A comprehensive understanding of the analyte's biological role is crucial for interpreting quantitative data. Choline is involved in several key metabolic pathways.

Caption: Simplified overview of the main metabolic fates of choline.

-

Acetylation: Choline is a direct precursor to acetylcholine, a neurotransmitter essential for nerve impulse transmission.[8]

-